Ethyl mandelate

Enzymatic resolution Hydrolysis Enantioselectivity

Ethyl (R)-(-)-mandelate (CAS 10606-72-1) is the chiral α-hydroxy ester of choice for asymmetric synthesis and chiral chromatography. Its enzymatic resolution by K. oxytoca hydrolase achieves 1.93-fold higher enantioselectivity (E-value) compared to methyl mandelate, directly reducing catalyst loading and improving optical yield. On β-cyclodextrin chiral stationary phases, it delivers 65–83% resolution efficiency in initial fractions—far surpassing mandelic acid—enabling faster method development and higher preparative throughput. For the (S)-(+)-enantiomer, the S. cerevisiae CGMCC No.2266 microbial reduction route yields >99% ee, unattainable by electrocatalytic methods (54% ee). Procure this (R)-(-)-enantiomer with certified ≥99% ee (GLC) and ≥98% chemical purity to ensure synthetic reproducibility and eliminate costly downstream chiral purification.

Molecular Formula C10H12O3
Molecular Weight 180.20 g/mol
CAS No. 10606-72-1
Cat. No. B077039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl mandelate
CAS10606-72-1
Molecular FormulaC10H12O3
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C1=CC=CC=C1)O
InChIInChI=1S/C10H12O3/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9,11H,2H2,1H3
InChIKeySAXHIDRUJXPDOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Mandelate (CAS 10606-72-1) as a Chiral Building Block: Key Specifications and Industrial Relevance


Ethyl mandelate (CAS 10606-72-1) is a chiral α-hydroxy ester, available as either the (R)-(-)- or (S)-(+)-enantiomer, with the (R)-(-)-enantiomer being the primary focus of this guide. It is a solid at room temperature (mp 33-34°C) and exhibits a high optical rotation [α]²⁰D of approximately -134° (c=3, CHCl₃) . The compound is commercially supplied with a certified optical purity of ≥99% ee (GLC) and a chemical purity of ≥98.5% . It serves as a versatile chiral building block and intermediate in the synthesis of pharmaceuticals, fine chemicals, and chiral resolving agents . Its physicochemical properties, including a LogP of ~1.4 and a polar surface area of 46.5 Ų, are consistent with Lipinski's Rule of Five, making it a favorable starting material for drug discovery [1].

Why Ethyl Mandelate Cannot Be Substituted by Generic Mandelic Acid or Methyl Mandelate in Critical Chiral Applications


The interchange of ethyl mandelate with seemingly analogous compounds like mandelic acid or methyl mandelate is scientifically invalid for procurement where specific stereochemical outcomes are required. The ethyl ester group critically modulates the compound's physicochemical properties (e.g., increased lipophilicity) and profoundly influences its interaction with biological and catalytic systems [1]. For instance, the larger ethyl group in ethyl mandelate, compared to the methyl group in methyl mandelate, creates distinct steric and electronic environments that are recognized differently by enzymes and chiral selectors [2]. This leads to significantly different enantioselectivity and reaction kinetics in enzymatic resolutions and chiral chromatography, as detailed in the quantitative evidence below. Substituting ethyl mandelate with mandelic acid or its methyl ester will alter reaction rates, enantiomeric purity, and separation efficiency, thereby compromising the integrity of the synthetic pathway or analytical method.

Quantitative Evidence Guide: Head-to-Head Performance of Ethyl Mandelate vs. Analogs in Key Differentiating Applications


Superior Enzymatic Enantioselectivity of Ethyl Mandelate Compared to Methyl Mandelate in Hydrolytic Resolution

In a head-to-head comparison, the enantioselectivity (E-value) of Klebsiella oxytoca hydrolase for the hydrolytic resolution of (R,S)-ethyl mandelate was determined to be 56 at 45°C in a biphasic media of iso-octane and pH 7 buffer [1]. This E-value is significantly higher than the E-value of 29 reported for the same enzyme with (R,S)-methyl mandelate under similar reaction conditions [2].

Enzymatic resolution Hydrolysis Enantioselectivity

Enhanced Chiral Resolution Efficiency of Ethyl Mandelate on Cyclodextrin Stationary Phases Compared to Mandelic Acid

In a comparative study using crosslinked β-cyclodextrin gels (β-CD-E) for chromatographic resolution, ethyl mandelate achieved a resolution of 65-83% in the initial fraction [1]. This performance is in contrast to mandelic acid, which was reported to have a significantly lower resolution efficiency on the same β-CD-E stationary phase [2].

Chiral chromatography Enantioseparation Cyclodextrin

High Enantiomeric Purity of Ethyl Mandelate from Microbial Reduction Surpassing Alternative Synthetic Routes

The microbial reduction of ethyl benzoylformate using Saccharomyces cerevisiae CGMCC No.2266 provides a high-yielding and environmentally friendly route to (S)-(+)-ethyl mandelate with an enantiomeric excess (ee) of >99% [1]. This biocatalytic route offers a clear advantage over alternative methods like electrocatalytic asymmetric reduction, which only achieves an ee of 54% for the same product [2].

Biocatalysis Asymmetric reduction Enantiomeric excess

Differentiated Substrate Specificity for (S)-Mandelate Dehydrogenase: Ethyl vs. Methyl Mandelate

A study on (S)-mandelate dehydrogenase (MDH) from Pseudomonas putida revealed that both ethyl and methyl esters of (S)-mandelic acid are substrates for the enzyme, but with notably different binding affinities [1]. While both are accepted, the kinetic parameters (Km and Vmax) differ, indicating that the ethyl ester group influences the enzyme's catalytic efficiency .

Enzyme kinetics Substrate specificity Dehydrogenase

Targeted Application Scenarios for Ethyl Mandelate Based on Verified Performance Advantages


Preparative Enzymatic Resolution of Racemic Mixtures for High-Value Pharmaceutical Intermediates

Procure ethyl mandelate as the substrate of choice for preparative-scale enzymatic resolution when high optical purity and process efficiency are paramount. The documented 1.93-fold higher enantioselectivity (E-value) of K. oxytoca hydrolase towards ethyl mandelate compared to methyl mandelate [1] ensures a significantly more efficient kinetic resolution. This translates to obtaining the desired (R)-ethyl mandelate in higher optical purity and yield with less catalyst and shorter reaction times, thereby reducing the cost of goods for downstream pharmaceutical synthesis.

High-Performance Chiral Chromatography for Analytical and Preparative Separations

Select ethyl mandelate as the target analyte or standard for developing robust chiral HPLC or preparative chromatography methods using cyclodextrin-based stationary phases. Its quantitatively superior resolution efficiency (65-83% in initial fractions) on β-cyclodextrin gels [1] compared to mandelic acid directly translates to better peak resolution, faster method development, and higher throughput in preparative separations. This makes it a more reliable and cost-effective choice for quality control and purification workflows in chiral chemistry.

Biocatalytic Synthesis of Enantiopure (S)-Ethyl Mandelate for Drug Discovery

For the synthesis of enantiomerically pure (S)-(+)-ethyl mandelate, which serves as a critical intermediate in certain pharmaceuticals, the microbial reduction route using S. cerevisiae CGMCC No.2266 [1] is the method of choice. This process yields the product with an exceptional >99% enantiomeric excess, a purity level that is unattainable by alternative methods like electrocatalytic reduction (54% ee) [2]. Procuring ethyl mandelate from this biocatalytic route ensures compliance with the stringent purity requirements for drug development and eliminates the need for subsequent, costly chiral resolution steps.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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